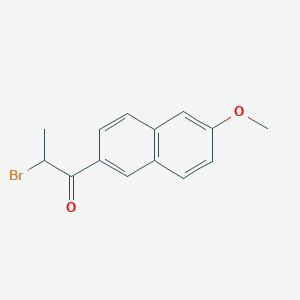

2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one

Descripción

2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one (CAS: 72337-73-6) is a brominated ketone featuring a naphthalene core substituted with a methoxy group at position 6 and a 2-bromopropanoyl moiety at position 2. Its molecular formula is C₁₄H₁₃BrO₂, with a molecular weight of 293.156 g/mol .

Propiedades

IUPAC Name |

2-bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-9(15)14(16)12-4-3-11-8-13(17-2)6-5-10(11)7-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOAABZEUNQHQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC2=C(C=C1)C=C(C=C2)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509042 | |

| Record name | 2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72337-73-6 | |

| Record name | 2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of 2-Bromo-6-Methoxynaphthalene (BMN)

BMN serves as the foundational intermediate for this route. Its synthesis involves:

-

Bromination of β-Naphthol : Reacting β-naphthol with bromine in methylene chloride at 0–5°C yields 1,6-dibromo-2-naphthol.

-

Selective Reduction : Treating the dibrominated product with sodium bisulfite in butanol at 80°C reduces the 1-position bromine, producing 6-bromo-2-naphthol.

-

Methylation : Reacting 6-bromo-2-naphthol with methyl bromide in butanol at 60–70°C under alkaline conditions affords BMN.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | Br₂ (1.05 eq), CH₂Cl₂, 0–5°C | 92 |

| Reduction | NaHSO₃ (1.1 eq), H₂O/butanol, 80°C | 85 |

| Methylation | CH₃Br (1.2 eq), NaOH (1.5 eq), butanol | 88 |

Friedel-Crafts Acylation

BMN undergoes acylation with propanoyl chloride in the presence of aluminum chloride (AlCl₃) in dichloromethane at 25°C. The reaction selectively targets the naphthalene ring’s electrophilic site, yielding 1-(6-methoxy-2-bromonaphthalen-2-yl)propan-1-one.

Reaction Conditions :

-

Propanoyl chloride: 1.2 eq

-

AlCl₃: 1.5 eq

-

Solvent: CH₂Cl₂, reflux for 6 hours

-

Yield: 78%

α-Bromination of the Propanone Moiety

The α-position of the propanone group is brominated using molecular bromine (Br₂) in acetic acid at 50°C. Radical initiators like dibenzoyl peroxide (0.1 eq) enhance regioselectivity.

Optimization Data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Br₂ (eq) | 1.1 | 82 |

| Temperature | 50°C | 82 |

| Initiator | Dibenzoyl peroxide (0.1 eq) | 82 |

Nucleophilic Substitution via Mesylate Intermediate

Synthesis of 1-(6-Methoxynaphthalen-2-yl)propan-2-ol

BMN is acylated as described in Section 1.2, followed by reduction of the ketone to the secondary alcohol using sodium borohydride (NaBH₄) in methanol.

Reduction Conditions :

-

NaBH₄: 2.0 eq

-

Methanol, 0°C → 25°C, 2 hours

-

Yield: 89%

Mesylation and Bromide Substitution

The alcohol is converted to a mesylate using methanesulfonyl chloride (MsCl) in dichloromethane with triethylamine (TEA) as a base. Subsequent displacement with sodium bromide (NaBr) in dimethylformamide (DMF) at 100°C introduces the bromine atom.

Stepwise Data :

| Reaction Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Mesylation | MsCl (1.2 eq), TEA (1.5 eq), CH₂Cl₂, 0°C | 95 |

| Substitution | NaBr (3.0 eq), DMF, 100°C, 12 hours | 76 |

Stereoselective Synthesis via Chiral Resolution

Asymmetric Ketalization

The propanone group is protected as a ketal using (R,R)-1,2-diol in the presence of p-toluenesulfonic acid (PTSA). This step induces chirality, enabling enantioselective bromination.

Ketal Formation :

-

Diol: 1.2 eq

-

PTSA: 0.1 eq

-

Toluene, reflux, 8 hours

-

Yield: 85%

Enantioselective Bromination

The ketal-protected intermediate is brominated using N-bromosuccinimide (NBS) under photolytic conditions. Subsequent acidic hydrolysis removes the ketal, yielding the enantiomerically enriched target compound.

Bromination Data :

| Parameter | Value | ee (%) | Yield (%) |

|---|---|---|---|

| NBS (eq) | 1.1 | 92 | 75 |

| Light Source | UV (365 nm), 24 hours | 92 | 75 |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Overall Yield (%) |

|---|---|---|---|

| Friedel-Crafts | High scalability | Requires toxic AlCl₃ | 62 |

| Mesylate Substitution | Avoids harsh bromination conditions | Multi-step, lower yield | 58 |

| Stereoselective | Enantiomeric control | Complex purification | 55 |

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted naphthalenes.

Oxidation: Formation of naphthaldehydes or naphthoic acids.

Reduction: Formation of naphthyl alcohols.

Aplicaciones Científicas De Investigación

2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . The compound’s effects are mediated through its ability to form stable complexes with proteins, altering their function and activity .

Comparación Con Compuestos Similares

Structural Analogues with Aromatic Substitutions

The following compounds share the 2-bromo-1-arylpropan-1-one scaffold but differ in substituents on the aromatic ring:

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, F) increase reactivity in electrophilic substitutions but may reduce solubility in polar solvents.

Analogues with Heterocyclic or Polycyclic Systems

Compounds with naphthalene, indole, or tetralin backbones exhibit distinct steric and electronic properties:

Key Observations :

Actividad Biológica

2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one is a compound that has garnered attention in pharmacological research due to its unique structural features and biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one is C14H13BrO, with a molecular weight of approximately 293.15 g/mol. The compound features a bromine atom and a methoxy-substituted naphthalene moiety, contributing to its distinctive reactivity and biological properties. The presence of the carbonyl group makes it susceptible to nucleophilic attack, while the bromine atom enhances its reactivity in various chemical reactions.

Enzyme Inhibition

Research indicates that 2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one acts as an inhibitor of specific cytochrome P450 enzymes, notably CYP1A2 and CYP2C19. These enzymes play crucial roles in drug metabolism, suggesting that this compound may influence the pharmacokinetics of co-administered drugs, potentially leading to drug-drug interactions. The inhibition of these enzymes could have significant implications for therapeutic efficacy and safety.

Anticancer Properties

The compound has shown promise in anticancer research. Studies have indicated that it may exhibit anti-proliferative effects against various cancer cell lines. For instance, it has been reported to inhibit the growth of HGC-27 gastric cancer cells in a dose-dependent manner, affecting cell cycle progression and inducing apoptosis . The mechanism appears to involve blockage at the G2/M phase of the cell cycle, accompanied by increased levels of cleaved PARP, a marker for apoptosis .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one, it is essential to compare it with structurally similar compounds. The following table summarizes key similarities and differences:

| Compound Name | Molecular Formula | Similarity | Unique Features |

|---|---|---|---|

| 2-Bromo-6-methoxynaphthalene | C12H9BrO | 0.91 | Lacks propanone functionality |

| 4-Bromo-1-methoxy-2-methylbenzene | C10H11BrO | 0.91 | Different substitution pattern |

| 1-Bromo-3-methoxy-5-methylbenzene | C10H11BrO | 0.89 | Different aromatic system |

| 2,7-Dibromo-3,6-dimethoxynaphthalene | C12H10Br2O2 | 0.88 | Contains two bromine atoms |

These compounds illustrate variations in substitution patterns and functional groups that significantly affect their chemical behavior and biological activity.

The biological activity of 2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one can be attributed to its interaction with specific molecular targets within biological systems. The bromine and methoxy groups influence its binding affinity to enzymes and receptors, potentially altering their activity. This interaction may lead to downstream effects on various biochemical pathways involved in inflammation and cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : A study demonstrated that treatment with 2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one inhibited colony formation in HGC-27 cells, indicating significant anti-cancer potential .

- Enzyme Interaction Studies : Research highlighted its role as an inhibitor of CYP450 enzymes, emphasizing the need for caution when co-administering with other drugs metabolized by these pathways.

- Apoptosis Induction : Experimental results showed that this compound could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and PARP cleavage .

Q & A

Basic Question: What are the common synthetic routes for 2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one?

Category : Synthesis Methodology

Answer :

The compound is typically synthesized via Friedel-Crafts acylation followed by bromination. For example, a similar brominated ketone (2-Bromo-1-(4-methoxyphenyl)propan-1-one) was prepared by reacting 4-methoxyacetophenone with bromine in acetic acid under controlled conditions . Alternative routes may involve halogenation of pre-formed ketones using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators. Reaction optimization should prioritize temperature control (<0°C to prevent over-bromination) and stoichiometric precision to minimize side products.

Basic Question: How is the crystal structure of this compound validated in academic research?

Category : Structural Characterization

Answer :

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The structure is refined using programs like SHELXL, which employ least-squares minimization to optimize atomic coordinates and displacement parameters. Key metrics include R-factor (<0.05 for high-quality data) and data-to-parameter ratios (>10:1 to ensure reliability) . For example, a related naphthalenyl ketone structure was resolved with an R-factor of 0.054 using SHELXL, confirming the bromine and methoxy group positions .

Basic Question: What safety protocols are recommended for handling this compound?

Category : Laboratory Safety

Answer :

Referencing Material Safety Data Sheets (MSDS), the compound is harmful if inhaled, ingested, or absorbed through skin. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as halogenated waste . Toxicity assessments should follow OECD guidelines, including acute exposure tests (e.g., LD50 in rodents) and environmental impact studies.

Advanced Question: How can researchers resolve contradictions in crystallographic data during structure refinement?

Category : Data Analysis & Validation

Answer :

Discrepancies between experimental and calculated data (e.g., high wR2 values) may arise from disorder or twinning. Use SHELXL’s TWIN/BASF commands to model twinning or split positions for disordered atoms . Tools like PLATON (ADDSYM) can detect missed symmetry elements, while Hirshfeld surface analysis identifies unrealistic intermolecular interactions . For example, a study on a morpholinyl-propanone derivative required iterative refinement of the methoxynaphthalene moiety to resolve electron density ambiguities .

Advanced Question: What role does this compound play in multi-step synthesis of bioactive molecules?

Category : Synthetic Intermediates

Answer :

The bromine atom serves as a leaving group, enabling nucleophilic substitution to introduce amines, thiols, or other functional groups. For instance, similar brominated ketones are intermediates in synthesizing non-steroidal anti-inflammatory drug (NSAID) analogs, where the naphthalenyl group enhances binding to cyclooxygenase (COX) enzymes . Researchers should optimize reaction conditions (e.g., solvent polarity, base strength) to retain stereochemical integrity during substitutions.

Advanced Question: How can analytical methods be optimized to assess the compound’s purity and stability?

Category : Analytical Chemistry

Answer :

High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended. Method validation includes linearity (R² > 0.995), LOD/LOQ determination, and forced degradation studies (acid/base hydrolysis, thermal stress) to identify degradation products . For stability, monitor via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect decomposition temperatures.

Advanced Question: What are the implications of the methoxynaphthalenyl substituent on the compound’s reactivity?

Category : Structure-Activity Relationships

Answer :

The electron-donating methoxy group increases electron density on the naphthalene ring, enhancing electrophilic substitution reactivity. However, steric hindrance from the fused ring system may slow kinetics in bulkier reactions. Comparative studies with non-methoxy analogs (e.g., 2-Bromo-1-naphthalen-2-ylpropan-1-one) show reduced reaction rates in Suzuki-Miyaura couplings, highlighting the need for tailored catalysts (e.g., Pd(PPh₃)₄ with K2CO3 in DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.